1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide
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Overview
Description
1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide typically involves a multi-step process. One common method involves the reaction of diethylamine with an appropriate oxoethyl precursor to form the diethylamino-oxoethyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxamide derivatives: These compounds share a similar triazole core and have been studied for their diverse biological activities.
Imidazole derivatives: Imidazoles are structurally related and have similar applications in medicinal chemistry.
Uniqueness
1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds .
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-3-20(4-2)14(23)12-22-11-13(18-19-22)15(24)16-7-5-9-21-10-6-8-17-21/h6,8,10-11H,3-5,7,9,12H2,1-2H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXGXHNZKQOCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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